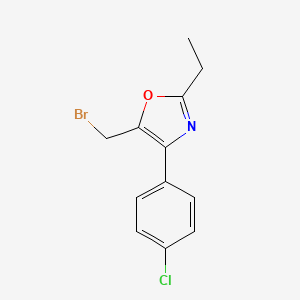
5-(Bromomethyl)-4-(4-chlorophenyl)-2-ethyl-1,3-oxazole
Cat. No. B8459150
M. Wt: 300.58 g/mol
InChI Key: HFFXIWBQNJOUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04596816
Procedure details


2-Ethyl-4-(4-chlorophenyl)-5-methyloxazole (6.6 g) was brominated with N-bromosuccinimide (5.4 g) in carbon tetrachloride (90 ml) in the presence of azobisisobutyronitrile (0.3 g) in the same manner as Example 5-(2). The procedure gave an oil of 5-bromomethyl-4-(4-chlorophenyl)-2-ethyloxazole, yield 100%.




Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[O:4][C:5]([CH3:15])=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=2)[N:7]=1)[CH3:2].[Br:16]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Br:16][CH2:15][C:5]1[O:4][C:3]([CH2:1][CH3:2])=[N:7][C:6]=1[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C=1OC(=C(N1)C1=CC=C(C=C1)Cl)C
|
Step Two
|
Name
|
|
|
Quantity
|
5.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC1=C(N=C(O1)CC)C1=CC=C(C=C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
